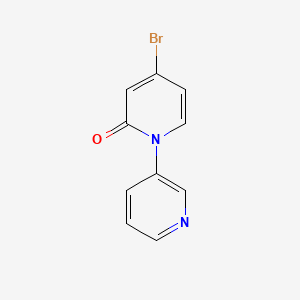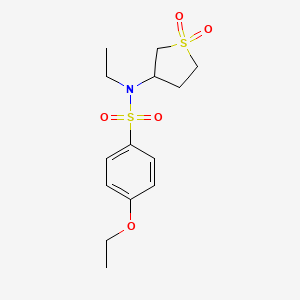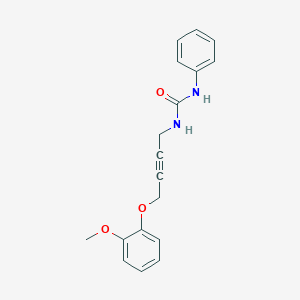
4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one, commonly referred to as 4-BPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in polar solvents such as ethanol, methanol, and acetone. 4-BPP is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. In addition, 4-BPP is used as a building block for many organic compounds and is used in the synthesis of materials for use in electronics, optoelectronics, and photonics.
Applications De Recherche Scientifique
4-BPP is an important intermediate for the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. In addition, 4-BPP is used as a building block for many organic compounds and is used in the synthesis of materials for use in electronics, optoelectronics, and photonics.
Mécanisme D'action
Target of Action
The primary target of the compound 4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the proliferation of cancer cells and induces apoptosis .
Biochemical Pathways
The activation of the FGFR leads to the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-BPP in laboratory experiments is its availability and low cost. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not very stable and can be easily oxidized by air or light. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
Given the potential of 4-BPP as an intermediate for the synthesis of a variety of pharmaceuticals, there are many potential future directions for research. These include further studies into its mechanism of action, its use in the synthesis of other organic compounds, and its potential applications in biomedicine. In addition, further research into its stability and solubility could lead to more efficient and cost-effective methods of synthesis. Finally, further research into its potential toxicity and side effects could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
4-BPP can be synthesized in a variety of ways, but the most common method is the reaction of 4-bromopyridine and pyridine-2-carboxaldehyde. This reaction occurs in the presence of a base, such as sodium hydroxide, and is often performed in an organic solvent, such as ethanol. The reaction proceeds in two steps, first forming a Schiff base intermediate, which is then reduced to the desired product. The reaction is shown below:
4-Br-pyridine + pyridine-2-carboxaldehyde → 4-BPP + H2O (base-catalyzed)
Propriétés
IUPAC Name |
4-bromo-1-pyridin-3-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-5-13(10(14)6-8)9-2-1-4-12-7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJWUPFWTVXTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)
![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)

![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)

![3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2902279.png)



![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2902286.png)


![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)
